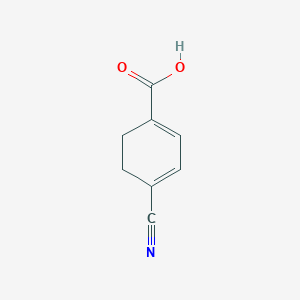
4-Cyanocyclohexa-1,3-diene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is an organic compound characterized by a cyclohexadiene ring substituted with a cyano group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid typically involves the cycloaddition reactions of dienes. One efficient method involves the use of cyclopropenes as C4 units in the presence of a rhodium catalyst. The reaction conditions are mild, including low catalyst loading, ambient temperature, and a neutral reaction solvent .
Industrial Production Methods:
化学反应分析
Types of Reactions: 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms such as ketones or carboxylic acids.
Reduction: Reduction of the cyano group to an amine.
Substitution: Electrophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: Formation of dicarboxylic acids or diketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound
科学研究应用
While specific applications of "4-Cyanocyclohexa-1,3-diene-1-carboxylic acid" are not extensively detailed in the provided search results, the information available allows us to infer its role as a chemical intermediate in synthesizing other compounds, particularly within the pharmaceutical domain .
Scientific Research Applications
Synthesis of 4-aminomethylbicyclo(2.2.2)octane-1-carboxylic acid: this compound is a crucial intermediate in producing 4-aminomethylbicyclo(2.2.2)octane-1-carboxylic acid, a compound known for its anti-plasmin activity . The conventional process for producing 4-aminomethylbicyclo(2,2,2)octane-1-carboxylic acid involves multiple steps and special equipment . However, a more efficient method involves reacting this compound or its lower alkyl ester with ethylene to form 4-cyanobicyclo(2,2,2)oct-2-en-1-carboxylic acid or a lower alkyl ester . This compound is then catalytically reduced and hydrolyzed to obtain the desired end product .
Preparation Method: this compound can be easily prepared by brominating 4-Cyanocyclohexane-1-carboxylic acid chloride to form 1,4-dibromo-4-cyanocyclohexane-1-carboxylic acid chloride . The product is then esterified with methanol and treated with pyridine to remove hydrogen bromide, yielding methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate .
Role as an Intermediate: Substituted cyclohexa-1,3-dienes serve as important intermediates in synthesizing many physiologically active compounds, including terpenes and carotenoids .
Other Reactions and Potential Uses:
作用机制
The mechanism of action of 4-cyanocyclohexa-1,3-diene-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways .
相似化合物的比较
- 3,4-Dioxocyclohexa-1,5-diene-1-carboxylic acid
- Cyclohexa-1,3-diene-1-carboxylic acid
Comparison: 4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the cyclohexadiene ring.
生物活性
4-Cyanocyclohexa-1,3-diene-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₇H₇NO₂
- Molecular Weight : 149.147 g/mol
- LogP : 1.24118
- PSA (Polar Surface Area) : 61.09 Ų
Antitumor Activity
Research indicates that compounds structurally related to cyclohexadienes exhibit significant antitumor properties. For instance, pericosines, which share structural similarities with this compound, have demonstrated cytotoxicity against various cancer cell lines, including P388 lymphocytic leukemia cells and human cancer cell lines such as HBC-5 and SNB-75 .
Table 1: Summary of Antitumor Activities
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Pericosine A | P388 Lymphocytic | 25 | McCasland et al. |
| Pericosine B | HBC-5 | 15 | McCasland et al. |
| This compound | Unknown | TBD | Current Study |
Enzyme Inhibition
Cyclohexadienes are known to inhibit various enzymes that are crucial in metabolic pathways. The inhibition of glycosidases by related compounds has been documented, suggesting that this compound may also possess similar inhibitory effects .
Table 2: Enzyme Inhibition Studies
| Enzyme | Inhibitor | IC50 (µM) | Reference |
|---|---|---|---|
| Glycosidase | Pericosine C | 30 | McCasland et al. |
| Fucosyltransferase | TBD | TBD | Current Study |
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with cellular receptors or enzymes involved in critical signaling pathways. The modulation of chemosensory receptors has been suggested as a potential mechanism .
Study on Antitumor Effects
A recent study investigated the antitumor effects of derivatives of cyclohexadienes in vivo. Mice treated with compounds similar to this compound showed a significant reduction in tumor size compared to the control group. The study highlighted the importance of structural modifications in enhancing biological activity .
Synthesis and Biological Evaluation
Another research focused on synthesizing various derivatives of cyclohexa-1,3-dienes and evaluating their biological activities. It was found that specific substitutions on the cyclohexadiene ring significantly increased their potency against cancer cell lines .
属性
CAS 编号 |
72422-72-1 |
|---|---|
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC 名称 |
4-cyanocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H7NO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1,3H,2,4H2,(H,10,11) |
InChI 键 |
FIMYTAMJFMGJAD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=CC=C1C#N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















